2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid
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Overview
Description
2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid is a heterocyclic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of both bromine and methoxy groups in the phenyl ring enhances the compound’s reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoxazole with 3-bromo-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact and improve the overall sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding in biological systems.
Material Science:
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation or modulate receptor signaling pathways to reduce inflammation . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole and 2-(4-methoxyphenyl)benzoxazole share structural similarities and exhibit similar biological activities.
Benzothiazole Derivatives: These compounds, such as 2-aminobenzothiazole, also belong to the class of heterocyclic compounds and have comparable applications in medicinal chemistry.
Uniqueness
The presence of both bromine and methoxy groups in 2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid makes it unique compared to other benzoxazole derivatives. These functional groups enhance its reactivity and potential for various chemical transformations, making it a valuable building block for the synthesis of diverse bioactive molecules .
Properties
Molecular Formula |
C15H10BrNO4 |
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Molecular Weight |
348.15 g/mol |
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C15H10BrNO4/c1-20-12-4-2-8(6-10(12)16)14-17-11-7-9(15(18)19)3-5-13(11)21-14/h2-7H,1H3,(H,18,19) |
InChI Key |
YHBUWALWWYSPDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)O)Br |
Origin of Product |
United States |
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